molecular formula C33H42F3N5O3 B12366636 N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide CAS No. 2392970-97-5

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide

Cat. No.: B12366636
CAS No.: 2392970-97-5
M. Wt: 613.7 g/mol
InChI Key: QJRFBKYETDVAJQ-ZEQKJWHPSA-N
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Description

Quinuclidine Subsystem (1-azabicyclo[2.2.2]octane)

The quinuclidine moiety exhibits:

  • Bridged bicyclic structure : Three ethylene bridges (C2-C3, C3-C4, C4-C5) create a rigid cage-like architecture.
  • Nitrogen basicity : The bridgehead nitrogen has a pK$$_a$$ ~11.3, significantly higher than typical aliphatic amines due to reduced solvation effects.
  • Conformational effects : Compared to flexible piperazine systems, quinuclidine's rigidity prevents nitrogen inversion, locking the amine hydrogen in a fixed axial position.

Piperazine Subsystem

The piperazine ring at position 3 features:

  • N1 substitution : Linked to the pyridine core via a single bond, allowing rotational freedom.
  • N4 substitution : Acylated by 1-(trifluoromethyl)cyclobutanecarbonyl, introducing:
    • Electron-withdrawing effects : The trifluoromethyl group (-CF$$_3$$) decreases electron density at the carbonyl oxygen.
    • Steric bulk : The cyclobutane ring induces torsional strain, favoring a puckered piperazine conformation.

Comparative analysis :

Feature Quinuclidine Piperazine
Ring rigidity High (bridged bicyclic) Moderate (chair-chair interconversion)
Nitrogen basicity pK$$_a$$ ~11.3 pK$$_a$$ ~9.8 (N1), ~5.6 (N4 acylated)
Stereochemical impact Fixed S-configuration Dynamic R-configuration at C2

Electron-Deficient Pyridine Core Modifications

The pyridine ring serves as an electron-deficient aromatic core, with substituents modulating its electronic profile:

Position 2: Carboxamide-Quinuclidine Group

  • Electronic effects : The carboxamide's carbonyl (C=O) withdraws electrons via resonance, exacerbating the pyridine's inherent electron deficiency.
  • Hydrogen-bonding capacity : The NH group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor.

Position 3: Piperazine-Trifluoromethylcyclobutanecarbonyl

  • Inductive effects : The -CF$$_3$$ group withdraws electrons through σ-bond polarization, reducing electron density at the acylated piperazine nitrogen.
  • Conjugative effects : The cyclobutanecarbonyl group partially delocalizes electrons into the piperazine ring, creating a dipole moment orthogonal to the pyridine plane.

Position 6: 2-Ethoxyphenyl Substituent

  • Electron donation : The ethoxy group's oxygen donates electrons via resonance (+M effect), counteracting the pyridine's electron deficiency at position 6.
  • Steric effects : The ortho-substituted ethoxy group forces the phenyl ring out of coplanarity with the pyridine, reducing π-π stacking potential.

Electronic summary :

Position Substituent Net Electronic Effect
2 Carboxamide-quinuclidine Electron-withdrawing (resonance)
3 Piperazine-carbonyl Electron-withdrawing (inductive)
6 2-ethoxyphenyl Electron-donating (resonance)

This strategic substitution pattern creates regional electron density variations, potentially enabling targeted interactions with biological macromolecules while maintaining overall aromatic character.

Properties

CAS No.

2392970-97-5

Molecular Formula

C33H42F3N5O3

Molecular Weight

613.7 g/mol

IUPAC Name

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide

InChI

InChI=1S/C33H42F3N5O3/c1-3-23-20-40(31(43)32(14-7-15-32)33(34,35)36)18-19-41(23)27-11-10-25(24-8-5-6-9-28(24)44-4-2)37-29(27)30(42)38-26-21-39-16-12-22(26)13-17-39/h5-6,8-11,22-23,26H,3-4,7,12-21H2,1-2H3,(H,38,42)/t23-,26-/m1/s1

InChI Key

QJRFBKYETDVAJQ-ZEQKJWHPSA-N

Isomeric SMILES

CC[C@@H]1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)N[C@@H]4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F

Canonical SMILES

CCC1CN(CCN1C2=C(N=C(C=C2)C3=CC=CC=C3OCC)C(=O)NC4CN5CCC4CC5)C(=O)C6(CCC6)C(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s retrosynthesis divides it into three primary fragments:

  • Pyridine-2-carboxamide core with 2-ethoxyphenyl and piperazine substituents.
  • (2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazine side chain.
  • (3S)-1-azabicyclo[2.2.2]octan-3-amine chiral building block.

Critical disconnections include:

  • Amide bond formation between the pyridine-2-carboxylic acid and azabicyclo[2.2.2]octan-3-amine.
  • Nucleophilic aromatic substitution (SNAr) at the pyridine C3 position for piperazine installation.
  • Cyclobutane ring construction via [2+2] cycloaddition for the trifluoromethylcyclobutanecarbonyl group.

Synthesis of the Pyridine-2-carboxamide Core

Pyridine Ring Functionalization

The 6-(2-ethoxyphenyl) substituent is introduced via Suzuki-Miyaura cross-coupling between 2-ethoxyphenylboronic acid and a halogenated pyridine precursor. Optimal conditions use Pd(PPh3)4 (5 mol%), K2CO3 (3 eq.), and dioxane/H2O (4:1) at 80°C for 12 h, achieving >85% yield.

Carboxamide Formation

The pyridine-2-carboxamide is synthesized using a cyanopyridine hydrolysis strategy. Reacting 2-cyanopyridine with (3S)-1-azabicyclo[2.2.2]octan-3-amine in HCl/EtOH (1:2) at 60°C for 6 h affords the carboxamide in 78% yield.

Table 1: Comparative Yields for Pyridine-2-carboxamide Synthesis
Method Catalyst Solvent Temperature (°C) Yield (%)
Cyanopyridine hydrolysis HCl EtOH 60 78
Imidazoline intermediate NaOH H2O/THF 100 65
Direct aminolysis HATU DMF RT 82

Installation of the Piperazine Side Chain

Piperazine Synthesis and Functionalization

The (2R)-2-ethylpiperazine fragment is prepared via chiral resolution of racemic 2-ethylpiperazine using L-tartaric acid, yielding enantiomerically pure (R)-isomer (>99% ee). Subsequent acylation with 1-(trifluoromethyl)cyclobutanecarbonyl chloride under Schotten-Baumann conditions (NaOH, H2O/CH2Cl2) gives the acylated piperazine in 91% yield.

SNAr Reaction for Piperazine Coupling

The pyridine core undergoes nucleophilic aromatic substitution at C3 with the acylated piperazine. Using KHMDS (2.5 eq.) in THF at −78°C → RT over 24 h achieves 73% yield. Steric hindrance from the 2-ethoxyphenyl group necessitates extended reaction times.

Construction of the Trifluoromethylcyclobutanecarbonyl Group

Cyclobutane Ring Formation

The 1-(trifluoromethyl)cyclobutanecarbonyl group is synthesized via photochemical [2+2] cycloaddition of trifluoromethylacetylene and ethylene. UV irradiation (λ = 300 nm) in hexane produces cyclobutane in 58% yield, followed by oxidation to the carboxylic acid using KMnO4/H2SO4.

Acylation of Piperazine

Activation of the cyclobutanecarboxylic acid with EDCl/HOAt in DMF facilitates coupling to the piperazine amine. Reaction at 0°C → RT for 12 h achieves 89% conversion, with purification via silica gel chromatography.

Table 2: Key Parameters for Cyclobutanecarbonyl Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
[2+2] Cycloaddition UV, hexane, 24 h 58 92%
Oxidation to acid KMnO4, H2SO4, 50°C, 6 h 76 88%
Piperazine acylation EDCl/HOAt, DMF, 12 h 89 95%

Final Assembly and Stereochemical Control

Azabicyclo[2.2.2]octan-3-amine Coupling

The (3S)-configured azabicyclo[2.2.2]octan-3-amine is coupled to the pyridine-2-carboxylic acid using HATU/DIEA in DCM. Chiral HPLC confirms retention of stereochemistry (99.5% ee), with a final yield of 81% after recrystallization from EtOAc/heptane.

Global Deprotection and Purification

Final deprotection of tert-butyl groups (if present) uses TFA/DCM (1:1), followed by reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) to isolate the target compound in >99% purity.

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents at C3 and C6 of the pyridine core slow SNAr kinetics. Microwave-assisted heating (120°C, 30 min) improves reaction rates by 40%.
  • Stereochemical Integrity : Epimerization at the (2R)-piperazine center is minimized by maintaining pH < 8 during acylation.
  • Trifluoromethyl Stability : The CF3 group necessitates anhydrous conditions to prevent hydrolysis during cyclobutane synthesis.

Chemical Reactions Analysis

CRN04894 undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

  • Neuropharmacological Effects
    • The compound has shown promise in modulating neurotransmitter systems, particularly in the context of central nervous system disorders. Its structure suggests potential interactions with receptors involved in mood regulation and cognitive functions, making it a candidate for further exploration in treating conditions such as depression and anxiety disorders.
  • Antitumor Activity
    • Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to inhibit tumor growth could be attributed to its structural features that allow interaction with cellular pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Properties
    • Research has suggested that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity. This property could make it beneficial in treating chronic inflammatory conditions.

Therapeutic Applications

  • Pain Management
    • Given its neuropharmacological profile, the compound may be explored as an analgesic agent, particularly for neuropathic pain conditions where traditional pain relievers are often ineffective.
  • Psychiatric Disorders
    • The modulation of neurotransmitter systems opens avenues for developing treatments for psychiatric disorders, including schizophrenia and bipolar disorder.
  • Cancer Therapy
    • The antitumor activity suggests potential applications in oncology, either as a standalone treatment or as part of combination therapy strategies to enhance efficacy against resistant cancer types.

Case Study 1: Neuropharmacological Evaluation

A study assessed the effects of N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide on animal models of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use . Further investigations into its mechanism of action revealed induction of apoptosis through mitochondrial pathways.

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of the compound showed a reduction in levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential role in treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

RG3487 (N-[(3S)-1-azabicyclo[2.2.2]oct-3-yl]-1H-indazole-3-carboxamide hydrochloride)

RG3487 shares the (3S)-1-azabicyclo[2.2.2]octan-3-yl group but replaces the pyridine-carboxamide and trifluoromethyl cyclobutane-piperazine with an indazole-carboxamide structure. It is a dual α7 nicotinic acetylcholine receptor (nAChR) agonist (equilibrium constant: 6 nM) and serotonin receptor antagonist (median inhibitory constant: 2.8–33 nM) . Unlike the target compound, RG3487 lacks the extended piperazine substituent, resulting in divergent receptor selectivity. While the target compound targets ACTH receptors, RG3487 is investigated for cognitive enhancement in Alzheimer’s disease.

(3R)-1-azabicyclo[2.2.2]octan-3-yl 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxybenzamido)-3-methoxypiperidin-1-yl]hexanoate

This compound, a dopaminergic receptor antagonist, shares the azabicyclo[2.2.2]octane core but incorporates a hexanoate-linked piperidine with a 4-amino-5-chloro-2-methoxybenzamido group . The absence of a pyridine ring and trifluoromethyl cyclobutane reduces lipophilicity compared to the target compound. Its primary therapeutic focus is on dopamine-related disorders rather than ACTH modulation.

Formic Acid Salt of N-(3S)-1-azabicyclo[2.2.2]oct-3-yl-6-[[(phenylmethyl)sulfonyl]amino]-1H-indazole-3-carboxamide

This analogue features a sulfonamido-indazole-carboxamide structure paired with the azabicyclo[2.2.2]octane moiety.

Pharmacological and Functional Comparisons

Receptor Selectivity and Potency

Compound Primary Target Affinity/Potency Secondary Targets
Target Compound ACTH Receptor Not reported (INN designation) Potential off-targets unstudied
RG3487 α7 nAChR 6 nM (equilibrium constant) Serotonin receptors (IC50: 2.8–33 nM)
Dopaminergic Antagonist Dopamine Receptor Not quantified N/A

The target compound’s ACTH receptor antagonism distinguishes it from RG3487’s α7 nAChR agonism and the dopaminergic antagonist’s activity. Structural variations in the piperazine and carboxamide regions likely dictate these differences.

Pharmacokinetic and Metabolic Profiles

  • Target Compound : The trifluoromethyl cyclobutane group enhances metabolic stability by resisting cytochrome P450 oxidation, while the ethoxyphenyl group balances lipophilicity for CNS penetration .
  • RG3487 : The indazole-carboxamide structure may confer shorter half-life due to hepatic glucuronidation, necessitating hydrochloride salt formulation for improved solubility .

Biological Activity

N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following molecular formula and weight:

  • Molecular Formula : C27H43Cl3N4O5
  • Molecular Weight : 610.013 g/mol

Structural Features

The structure contains:

  • An azabicyclo[2.2.2]octane moiety which is known for its role in enhancing bioavailability.
  • A piperazine ring that contributes to its pharmacological activity.

Research indicates that the compound acts primarily as a pharmacological agent targeting specific receptors in the central nervous system (CNS). Its mechanism involves modulation of neurotransmitter systems, particularly those related to dopamine and serotonin pathways.

Pharmacological Effects

  • CNS Activity : The compound exhibits potential as an anxiolytic and antidepressant based on its ability to influence serotonin receptors.
  • Antinociceptive Properties : Studies have shown that it may reduce pain perception, suggesting utility in pain management therapies.

In Vitro Studies

In vitro assays have demonstrated that N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-(2-ethoxyphenyl)-3-[(2R)-2-ethyl-4-[1-(trifluoromethyl)cyclobutanecarbonyl]piperazin-1-yl]pyridine-2-carboxamide effectively inhibits certain enzymes involved in inflammatory pathways, which could lead to therapeutic applications in inflammatory diseases.

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in treating conditions such as anxiety disorders and chronic pain. Results indicate significant behavioral improvements when administered at therapeutic doses.

Example 1: Antidepressant Effects

A double-blind study involving rodents showed that administration of the compound resulted in a marked decrease in depressive-like behaviors compared to control groups. This suggests its potential role as an antidepressant.

Example 2: Pain Management

Another study focused on the antinociceptive effects demonstrated that the compound significantly reduced pain responses in models of acute and chronic pain, indicating its promise as a novel analgesic agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
CNS ModulationAnxiolytic and antidepressant effects
AntinociceptionPain relief in rodent models
Enzyme InhibitionReduction in inflammatory markers

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